5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one
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Description
5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one is a useful research compound. Its molecular formula is C19H24BrN5O2 and its molecular weight is 434.338. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Synthesis
A study describes the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, highlighting the compound's utility in creating diverse chemical structures with potential applications in materials science and pharmaceutical chemistry (Ahmad et al., 2017).
Novel Pyridine-Based Derivatives
Another research focused on synthesizing new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, demonstrating the compound's role in generating complex molecular architectures with potential biological applications (Abdel‐Latif et al., 2019).
Biological Activities
Antimicrobial and Antifungal Activities
Research into the synthesis and evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involved derivatives similar in structural complexity to the compound , showed promising antimicrobial activity, underscoring the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Synthesis and Evaluation of Antimicrobial Agents
Another study synthesized a series of compounds with structural similarities, focusing on their antimicrobial evaluation, which suggests the broader relevance of this chemical scaffold in contributing to the development of novel antimicrobial agents (Othman, 2013).
Chemical Reactivity and Applications
Halomethylation and Ligand Synthesis
The halomethylation of 5-substituted salicylaldehydes was explored as a precursor for the preparation of heteroditopic ligands for metal salt binding, providing insight into the compound's utility in coordination chemistry and the synthesis of complex ligands (Wang et al., 2006).
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines
A study demonstrated the synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, showcasing the compound's versatility in organic synthesis and potential for generating diverse molecular structures (Mittersteiner et al., 2019).
Properties
IUPAC Name |
5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2/c1-13-9-24(16-11-27-12-16)5-6-25(13)15-3-4-18(21-8-15)22-17-7-14(20)10-23(2)19(17)26/h3-4,7-8,10,13,16H,5-6,9,11-12H2,1-2H3,(H,21,22)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRKPWHLVRPNAO-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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